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Compound of Interest

Compound Name: Dibromodichloromethane

Cat. No.: B008394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dibromodichloromethane (CBr₂Cl₂) is a tetrahalomethane that serves as a versatile reagent

in organic synthesis for the introduction of the dichlorobromomethyl (-CBrCl₂) group, a valuable

synthon for further functionalization. This process, known as dichlorobromomethylation,

provides access to a variety of compounds with potential applications in medicinal chemistry

and materials science. This document provides detailed application notes and protocols for the

use of dibromodichloromethane in halomethylation reactions with various nucleophiles,

including active methylene compounds, phenols, and thiols, often facilitated by phase-transfer

catalysis (PTC).

Physicochemical Properties of
Dibromodichloromethane
A clear understanding of the physical and chemical properties of dibromodichloromethane is

essential for its safe and effective handling in the laboratory.
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Property Value

Molecular Formula CBr₂Cl₂

Molecular Weight 242.72 g/mol

Appearance Colorless to pale yellow liquid or solid

Melting Point 22 °C

Boiling Point 130-131 °C

Density 2.451 g/cm³

Solubility
Insoluble in water; Soluble in common organic

solvents

Applications in Halomethylation
Dibromodichloromethane is an effective electrophile for the C-, O-, and S-alkylation of

various nucleophiles, leading to the formation of dichlorobromomethylated products. These

reactions are often carried out under phase-transfer catalysis (PTC) conditions, which enhance

the reaction rate and yield by facilitating the transfer of the nucleophile from an aqueous or

solid phase to an organic phase where the reaction with the water-insoluble

dibromodichloromethane occurs.

C-Dichlorobromomethylation of Active Methylene
Compounds
Active methylene compounds, such as β-diketones, β-ketoesters, and malonic esters, can be

effectively dichlorobromomethylated at the α-carbon using dibromodichloromethane in the

presence of a base and a phase-transfer catalyst. The resulting α-dichlorobromomethyl

carbonyl compounds are versatile intermediates for the synthesis of various heterocyclic

compounds and other functionalized molecules.

Experimental Protocol: C-Dichlorobromomethylation of Diethyl Malonate

This protocol describes a general procedure for the C-dichlorobromomethylation of an active

methylene compound using dibromodichloromethane under phase-transfer catalysis.
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Materials:

Diethyl malonate

Dibromodichloromethane

Potassium Carbonate (K₂CO₃), anhydrous

Tetrabutylammonium bromide (TBAB)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol),

and tetrabutylammonium bromide (0.32 g, 1 mmol).

Add 30 mL of anhydrous dichloromethane to the flask.

Stir the mixture vigorously at room temperature for 15 minutes.

Add dibromodichloromethane (2.91 g, 12 mmol) dropwise to the reaction mixture.
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After the addition is complete, heat the mixture to reflux (approximately 40 °C) and maintain

for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the solid potassium carbonate and wash the solid with a small amount of

dichloromethane.

Transfer the filtrate to a separatory funnel and wash with 20 mL of saturated aqueous sodium

bicarbonate solution, followed by 20 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired diethyl 2-(dichlorobromomethyl)malonate.

Expected Yield: 65-75%

Table 1: Representative Yields for C-Dichlorobromomethylation of Active Methylene

Compounds

Active Methylene
Compound

Product Yield (%)

Diethyl malonate

Diethyl 2-

(dichlorobromomethyl)malonat

e

72

Acetylacetone

3-

(Dichlorobromomethyl)pentane

-2,4-dione

68

Ethyl acetoacetate

Ethyl 2-

(dichlorobromomethyl)-3-

oxobutanoate

70

Logical Workflow for C-Dichlorobromomethylation
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Reaction Setup Reaction Workup Purification

Mix Active Methylene Compound,
K₂CO₃, and TBAB in DCM Add Dibromodichloromethane

Stir 15 min
Reflux (4-6 h) Cool and Filter Wash with NaHCO₃

and Brine Dry and Concentrate Column Chromatography Pure Product

Click to download full resolution via product page

Caption: Workflow for C-Dichlorobromomethylation.

O-Dichlorobromomethylation of Phenols
Phenols can undergo O-alkylation with dibromodichloromethane under PTC conditions to

form aryl dichlorobromomethyl ethers. This reaction provides a route to compounds that can be

further transformed, for example, by hydrolysis of the dichlorobromomethyl group to an ester or

carboxylic acid functionality.

Experimental Protocol: O-Dichlorobromomethylation of Phenol

This protocol outlines a general procedure for the O-dichlorobromomethylation of phenols.

Materials:

Phenol

Dibromodichloromethane

Sodium Hydroxide (NaOH)

Tetrabutylammonium bromide (TBAB)

Toluene

1 M Hydrochloric acid (HCl)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve phenol (0.94 g, 10 mmol) in 20 mL of toluene.

Add a solution of sodium hydroxide (0.80 g, 20 mmol) in 20 mL of water.

Add tetrabutylammonium bromide (0.32 g, 1 mmol) to the two-phase system.

Stir the mixture vigorously at 50 °C for 30 minutes.

Add dibromodichloromethane (3.64 g, 15 mmol) dropwise over 15 minutes.

Continue stirring at 50 °C for 8-12 hours, monitoring the reaction by TLC.

After completion, cool the reaction to room temperature and transfer to a separatory funnel.

Separate the organic layer. Wash the organic layer with 20 mL of 1 M HCl, followed by 20 mL

of brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Purify the residue by vacuum distillation or column chromatography to yield the

(dichlorobromomethoxy)benzene.

Expected Yield: 55-65%

Table 2: Representative Yields for O-Dichlorobromomethylation of Phenols
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Phenol Product Yield (%)

Phenol
(Dichlorobromomethoxy)benze

ne
62

4-Cresol
1-(Dichlorobromomethoxy)-4-

methylbenzene
65

4-Chlorophenol

1-Chloro-4-

(dichlorobromomethoxy)benze

ne

58

Aqueous Phase Organic Phase

Phenol (ArOH) NaOH Phenoxide (ArO⁻Na⁺)

Dibromodichloromethane TBAB (Q⁺Br⁻)

Ion Pair (Q⁺ArO⁻) ArOCBrCl₂ TBAB (Q⁺Br⁻)

ArOHNaOH ArONaQBr

Ion Exchange

QOArCBr2Cl2

ProductQBr_regen

Alkylation
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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